Cas no 21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-)
![1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- structure](https://fr.kuujia.com/scimg/cas/21671-00-1x500.png)
21671-00-1 structure
Nom du produit:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
- Shoreic acid
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-me
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R...
- 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid
- Schoellkopf's reagent
- schoreic acid
- Shoric acid
- 20,24-Epoxy-25-hydroxy-3,4-seco-4(28)-dammaren-3-oic acid methyl ester
- [ "Shoric acid" ]
- 21671-00-1
- AKOS032961582
- DTXSID701317938
- A-dammar-4(28)-en-3-oic acid
- CS-0016707
- FS-9570
- HY-N1303
- 3-[(3S, 3aR, 5aR, 6S, 7S, 9aR, 9bR)-3-[(2S, 5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6, 9a, 9b-trimethyl-7-prop-1-en-2-yl-1, 2, 3, 3a, 4, 5, 5a, 7, 8, 9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5
- CHEMBL479139
- 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5alpha-dammar-4(28)-en-3-oic acid
- DA-57843
- 3-((3S,3AR,5ar,6R,7S,9ar,9BR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta(a)naphthalen-6-yl)propanoate
- 3-[(3S,3AR,5ar,6R,7S,9ar,9BR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
-
- Piscine à noyau: InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
- La clé Inchi: ZKBGKWZSOPPDSD-INPVNEGFSA-N
- Sourire: OC(CC[C@@]1([C@H]2CC[C@@H]3[C@@H]([C@]4(O[C@@H](C(C)(C)O)CC4)C)CC[C@@]3(C)[C@]2(C)CC[C@H]1C(C)=C)C)=O
Propriétés calculées
- Qualité précise: 474.37100
- Masse isotopique unique: 474.37091007g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 6
- Complexité: 834
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.3
- Surface topologique des pôles: 66.8Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.0±0.1 g/cm3
- Point d'ébullition: 568.3±45.0 °C at 760 mmHg
- Point d'éclair: 174.3±22.2 °C
- Le PSA: 66.76000
- Le LogP: 7.00100
- Pression de vapeur: 0.0±3.5 mmHg at 25°C
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5014-1 mg |
Shoreic acid |
21671-00-1 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5014-5 mg |
Shoreic acid |
21671-00-1 | 98% | 5mg |
¥ 3,090 | 2023-07-10 | |
A2B Chem LLC | AF65921-5mg |
Shoreic acid |
21671-00-1 | 5mg |
$552.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5014-1 mL * 10 mM (in DMSO) |
Shoreic acid |
21671-00-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
TargetMol Chemicals | TN5014-1 ml * 10 mm |
Shoreic acid |
21671-00-1 | 1 ml * 10 mm |
¥ 3190 | 2024-07-19 | ||
TargetMol Chemicals | TN5014-5mg |
Shoreic acid |
21671-00-1 | 5mg |
¥ 3090 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85010-5mg |
3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid |
21671-00-1 | 5mg |
¥4480.0 | 2021-09-07 |
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Littérature connexe
-
Ilaria Bonaduce,Marianne Odlyha,Francesca Di Girolamo,Susana Lopez-Aparicio,Terje Gr?ntoft,Maria Perla Colombini Analyst 2013 138 487
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep. 2017 34 90
-
3. Dammarane triterpenes of Trevoa trinervis: structure and absolute stereochemistry of trevoagenins A, B, and CCarmen Betancor,Raimundo Freire,Rosendo Hernández,Ernesto Suárez,Manuel Cortés,Thierry Prangé,Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1983 1119
21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-) Produits connexes
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)
- 2138278-09-6(3-Fluorobutane-1-sulfonyl fluoride)
- 400066-32-2(2-{2,6-Dinitro-4-(trifluoromethyl)phenylthio}benzoic acid)
- 63909-55-7(Diethyl 2-Bromobenzylphosphonate)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 953208-80-5(1-(4-fluorophenyl)-N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-5-oxopyrrolidine-3-carboxamide)
- 1798490-21-7(N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide)
- 2306269-61-2(5-fluorooxan-3-ol)
- 941890-74-0(2-methoxy-5-methyl-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)
- 1090479-43-8(2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide)
Fournisseurs recommandés
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
